molecular formula C5H14NO6P B107732 Glycerophosphorylethanolamine CAS No. 1190-00-7

Glycerophosphorylethanolamine

Cat. No.: B107732
CAS No.: 1190-00-7
M. Wt: 215.14 g/mol
InChI Key: JZNWSCPGTDBMEW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Glycerophosphorylethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological functions and applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific application.

Major Products Formed

The major products formed from the reactions of this compound include derivatives such as glycerophosphocholine and anandamide, an endocannabinoid neurotransmitter .

Comparison with Similar Compounds

Glycerophosphorylethanolamine is unique compared to other glycerophospholipids due to its specific head group, ethanolamine. Similar compounds include:

This compound stands out due to its role in specific signaling pathways and its potential therapeutic applications .

Properties

IUPAC Name

2-aminoethyl 2,3-dihydroxypropyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNWSCPGTDBMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)OCC(CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862586
Record name 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerylphosphorylethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1190-00-7
Record name Glycerophosphoethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerophosphoethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240I539PWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycerylphosphorylethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Glycerophosphorylethanolamine?

A1: While the provided research papers don't explicitly state the molecular formula and weight of GPE, these can be easily derived from its structure. The molecular formula is C5H14NO6P, and the molecular weight is 215.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize GPE?

A2: Phosphorus-31 nuclear magnetic resonance (31P NMR) spectroscopy is widely used to identify and quantify GPE in various biological samples. [, , , , , , , , , ]

Q3: What is the primary metabolic origin of GPE?

A3: GPE is a breakdown product of phosphatidylethanolamine, a major phospholipid found in cell membranes. [, , , , ]

Q4: How do levels of GPE and its precursor, phosphorylethanolamine (PE), change during cellular proliferation?

A4: Research suggests that during periods of increased cellular proliferation, such as the luteal phase of the menstrual cycle, levels of both PE and GPE decrease. This suggests their potential involvement in membrane synthesis and degradation processes associated with cell division. []

Q5: What changes in GPE and related metabolites are observed in the brains of Alzheimer's disease patients?

A5: Studies using 31P NMR spectroscopy on brain samples from Alzheimer's patients have revealed decreased levels of phosphomonoesters, including PE, and increased levels of phosphodiesters, including GPE, in the frontal and parietal regions. This altered phospholipid metabolism may contribute to neuronal membrane dysfunction and impaired cholinergic neurotransmission in AD. [, ]

Q6: Are there any observed links between GPE levels and the severity of liver cirrhosis?

A6: Research using in vivo and in vitro 31P MRS on cirrhotic liver tissues showed elevated levels of PE and reduced levels of GPE, with more pronounced changes observed in patients with decompensated cirrhosis compared to those with compensated cirrhosis. This suggests that altered GPE metabolism may be associated with the severity of liver dysfunction. [, ]

Q7: What role might GPE play in the response of cells to stress?

A7: Studies in fish have shown that GPE and other water-soluble phosphodiesters might contribute to stress resistance. While myocardial ischemia didn't significantly affect GPE levels, osmotic stress induced by changes in water salinity caused fluctuations in GPE and related metabolites, suggesting a potential role in osmoregulation and cellular adaptation to stress. []

Q8: Can GPE serve as a substrate for enzymes?

A8: Yes, research has shown that GPE can act as a substrate for certain enzymes. For example, in Myxococcus xanthus, the short-chain alcohol dehydrogenase SocA utilizes lysophosphatidylethanolamine (lyso-PE) as a substrate. While not directly GPE, this finding highlights the potential for GPE and related compounds to participate in enzymatic reactions with potential signaling roles in bacterial development. []

Q9: What are the challenges in detecting and quantifying GPE in biological samples?

A9: The low concentration of GPE in some tissues and the spectral overlap with other phosphorus-containing metabolites can pose challenges for its detection and quantification. High-resolution NMR spectroscopy and advanced spectral analysis techniques are often required. [, , , , , ]

Q10: How does the choice of NMR field strength affect the visibility of GPE in biological samples?

A10: Studies have shown that phospholipids, including GPE-containing compounds, are more readily visible in 31P NMR spectra acquired at lower field strengths (e.g., 1.5 T) compared to higher field strengths (e.g., 9.4 T) due to a decrease in linewidth at lower fields. This highlights the importance of optimizing field strength for specific applications and target metabolites. []

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